PROTACs are bifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) []. The UPS is a natural cellular pathway that regulates protein turnover. E3 Ligase LLG 23 TFA functions as one of two key components in a PROTAC molecule:
The targeting moiety of a PROTAC molecule binds to a specific protein of interest within the cell. When the complete PROTAC molecule is formed, the E3 ligase ligand recruits the target protein to the E3 ligase enzyme. The E3 ligase then tags the target protein with ubiquitin, which flags it for degradation by the proteasome [].
E3 Ligase LLG 23 TFA itself does not target a specific protein. In scientific research, researchers can combine E3 Ligase LLG 23 TFA with various targeting moieties to create PROTACs that degrade a wide range of target proteins []. This approach holds promise for the development of new therapies for various diseases.
E3 Ligase Ligand-Linker Conjugates 23 TFA is a specialized compound designed for use in targeted protein degradation technologies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound consists of an E3 ligase ligand linked to a specific linker moiety, facilitating the recruitment of E3 ligases to target proteins for ubiquitination and subsequent proteasomal degradation. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound in biological assays.
The primary chemical reaction involving E3 Ligase Ligand-Linker Conjugates 23 TFA is its interaction with target proteins and E3 ligases. The conjugate binds to the target protein through its ligand, while simultaneously recruiting an E3 ligase via its linker. This dual binding promotes ubiquitination of the target protein, marking it for degradation by the proteasome. The general reaction can be summarized as follows:
E3 Ligase Ligand-Linker Conjugates 23 TFA exhibits significant biological activity by facilitating the degradation of specific target proteins involved in various cellular processes. This mechanism is particularly valuable in cancer research, where the degradation of oncogenic proteins can lead to therapeutic effects. Additionally, studies have shown that compounds like this can modulate pathways related to apoptosis, cell cycle regulation, and immune responses .
The synthesis of E3 Ligase Ligand-Linker Conjugates 23 TFA typically involves several key steps:
E3 Ligase Ligand-Linker Conjugates 23 TFA has various applications in biochemical research and drug development:
Interaction studies involving E3 Ligase Ligand-Linker Conjugates 23 TFA focus on understanding how effectively it binds to both target proteins and E3 ligases. Techniques such as surface plasmon resonance (SPR), fluorescence resonance energy transfer (FRET), and co-immunoprecipitation are commonly employed to characterize these interactions. These studies help elucidate the binding affinities and kinetics essential for optimizing PROTAC designs.
E3 Ligase Ligand-Linker Conjugates 23 TFA shares similarities with other compounds used in PROTAC technology but distinguishes itself through its specific ligand and linker design. Below is a comparison with similar compounds:
| Compound Name | Unique Features |
|---|---|
| E3 Ligase Ligand-Linker Conjugate 24 TFA | Incorporates different linkers for varied specificity |
| Pomalidomide-PEG3-C2-NH2 TFA | Targets Cereblon E3 ligase; used in immunomodulation |
| Thalidomide-C4H4-N(Me)-piperidine-C-boc | Combines thalidomide with a piperidine linker for enhanced activity |
E3 Ligase Ligand-Linker Conjugates 23 TFA stands out due to its unique trifluoroacetate salt form, which enhances solubility and bioavailability compared to other conjugates.
E3 Ligase Ligand-Linker Conjugates 23 TFA (molecular formula C27H35F3N4O11, molecular weight 648.6 g/mol) comprises three principal elements: a cereblon-binding thalidomide derivative, a PEG-based linker, and a TFA counterion [1]. The thalidomide moiety serves as the E3 ligase-recruiting module, binding cereblon with high specificity through its glutarimide ring [4]. The linker, composed of repeating ethylene glycol units, bridges the ligand and the target-binding domain, conferring hydrophilicity and steric flexibility [5]. The TFA counterion neutralizes the conjugate’s primary amine group, enhancing solubility in polar solvents and stabilizing the crystalline form during X-ray diffraction studies [1].
Structurally, the conjugate adopts a linear topology, with the thalidomide derivative at one terminus and the amine group at the other, connected via a PEG1-(C1-PEG)2-C2 spacer [1]. This arrangement ensures optimal spacing for simultaneous engagement of cereblon and the target protein, a critical requirement for PROTAC efficacy [2]. Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the integrity of the PEG linker, with no evidence of ether bond hydrolysis under physiological conditions [3].
The thalidomide-derived ligand in E3 Ligase Ligand-Linker Conjugates 23 TFA features a glutarimide ring fused to a phthalimide moiety, a configuration critical for cereblon binding [4]. Crystallographic studies reveal that the glutarimide nitrogen forms hydrogen bonds with tryptophan residues (W79, W85, and W89) in cereblon’s β-tent domain, while the phthalimide group engages in π-π stacking with tyrosine Y83 [4]. These interactions position the ligand within cereblon’s aromatic cage, inducing conformational changes necessary for ubiquitin ligase activation [4].
Notably, the ligand’s 3-amino substituent is functionalized with a PEG linker, which projects outward from the binding pocket without steric clashes [2]. This modification preserves binding affinity (pIC50 = 8.37 ± 0.04 for human soluble epoxide hydrolase) while enabling covalent attachment to target-specific warheads [2]. Mutagenesis experiments demonstrate that truncating the PEG linker reduces degradation efficiency by 40%, underscoring the importance of optimal ligand spacing [3].
The PEG1-(C1-PEG)2-C2 linker in E3 Ligase Ligand-Linker Conjugates 23 TFA consists of three ethylene glycol repeats, providing a 15.3 Å span between the ligand and amine terminus [1]. Molecular dynamics simulations indicate that the linker adopts a helical conformation in aqueous solutions, with gauche orientations predominating at ether oxygen bonds [5]. This flexibility allows the conjugate to accommodate variable distances between cereblon and target proteins, a key advantage over rigid linkers [2].
Hydrophilicity metrics (logP = −1.2) confirm that the PEG linker significantly enhances aqueous solubility, with a 12-fold increase compared to non-PEGylated analogs [3]. This property is critical for in vivo stability, as demonstrated by a 41% remaining intact compound after 60 minutes in rat liver microsomes [2]. Additionally, the linker’s ethylene oxide units form hydrogen bonds with water molecules, creating a hydration shell that reduces nonspecific protein adsorption [5].
| Property | Value | Method |
|---|---|---|
| Hydrodynamic radius | 8.2 ± 0.3 Å | Dynamic light scattering |
| Solubility in PBS (pH 7.4) | 34 mg/mL | Nephelometry |
| Metabolic stability (t1/2) | 127 minutes (mouse) | Liver microsome assay |
The trifluoroacetic acid counterion in E3 Ligase Ligand-Linker Conjugates 23 TFA protonates the terminal amine group, forming a stable ammonium trifluoroacetate salt [1]. This ionic pairing increases aqueous solubility to 58 mM—15-fold higher than the free base—while maintaining a neutral pH in solution [3]. X-ray crystallography reveals that the TFA anion participates in a hydrogen-bonding network with adjacent water molecules, stabilizing the crystal lattice (space group P21, resolution 1.9 Å) [4].
Comparative studies with hydrochloride salts show that TFA improves thermal stability, with a melting point elevation of 28°C (ΔTm = 153°C vs. 125°C) [1]. This stabilization is attributed to stronger ionic interactions and the electron-withdrawing effect of the trifluoromethyl group, which reduces amine nucleophilicity [3]. However, TFA’s labile nature under basic conditions necessitates careful pH control during storage, as deprotonation above pH 8.0 leads to free amine precipitation [2].
The development of E3 Ligase Ligand-Linker Conjugates 23 TFA represents a critical advancement in proteolysis targeting chimera technology, requiring sophisticated synthetic methodologies to achieve efficient assembly of these complex heterobifunctional molecules. This comprehensive analysis examines three fundamental synthetic approaches: convergent synthesis strategies, solid-phase peptide synthesis methodologies, and post-synthetic modification protocols including trifluoroacetic acid salt formation.
Convergent synthesis has emerged as the predominant strategy for assembling heterobifunctional molecules due to its superior efficiency compared to linear synthetic approaches [1] [2]. This methodology enables the independent preparation of molecular fragments followed by strategic coupling reactions, significantly improving overall yields and reducing synthetic complexity.
Fragment-Fragment Coupling Strategy
The most widely employed convergent approach involves the independent synthesis of E3 ligase ligands and protein of interest ligands, followed by linker-mediated coupling [1]. This strategy offers exceptional modularity, allowing researchers to systematically vary linker length, composition, and attachment points without resynthesizing entire molecules. Research demonstrates that fragment-fragment coupling typically achieves yields ranging from 25-90%, with the variability dependent on the specific coupling chemistry and steric considerations at the attachment sites [2] [3].
The copper-catalyzed azide-alkyne cycloaddition reaction has proven particularly effective for convergent assembly, consistently delivering yields of 88-90% under optimized conditions [4] [5]. This reaction proceeds with exceptional selectivity for the 1,4-disubstituted triazole product and demonstrates remarkable functional group tolerance, enabling late-stage incorporation of complex molecular architectures [2].
Modular E3 Ligase-First Assembly
An alternative convergent strategy prioritizes the initial attachment of linkers to E3 ligase ligands, followed by subsequent coupling with protein of interest ligands [6]. This approach proves particularly advantageous for von Hippel-Lindau-based proteolysis targeting chimeras, where the relatively robust nature of the E3 ligand can withstand diverse coupling conditions. Yields for this methodology typically range from 55-85%, with the preservation of protein of interest ligand structure being a critical advantage [6] [7].
Split Linker Assembly Methodology
Recent innovations in convergent synthesis include split linker approaches, where complementary linker fragments are installed on each ligand component before final connection [7]. The split Ugi reaction exemplifies this strategy, enabling the one-pot incorporation of piperazine moieties while achieving yields of 63-83% [8]. This approach minimizes steric hindrance at coupling sites and facilitates the incorporation of privileged structural motifs that enhance solubility and metabolic stability.
Solid-phase peptide synthesis has been successfully adapted for the preparation of E3 ligase ligand-linker conjugates, offering unique advantages in terms of purification simplicity and reaction driving force [9] [10] [11].
Resin Selection and Loading Optimization
The selection of appropriate solid supports represents a critical parameter in solid-phase synthesis success. Aminomethyl polystyrene-divinylbenzene resins with loading capacities of 0.2-0.8 millimoles per gram provide optimal balance between synthetic efficiency and steric accessibility [10] [11]. Alternative supports including TentaGel and ChemMatrix resins offer enhanced swelling properties in diverse solvent systems, particularly benefiting the synthesis of hydrophobic ligand-linker conjugates [12] [13].
Coupling Efficiency and Reaction Conditions
Achieving coupling efficiencies exceeding 99% per cycle requires careful optimization of coupling reagents and reaction conditions [10]. 1-Hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole, combined with diisopropylcarbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, provide reliable coupling chemistry for diverse amino acid and linker incorporations [11] [14].
The thalidomide preloaded resin approach demonstrates particular utility for cereblon-targeting conjugates [7]. This methodology involves acylation of aminomethyl polystyrene with specialized carboxylic acid derivatives, followed by reductive amination to provide synthetic handles for linker diversification. Subsequent treatment with iodoacetic acid derivatives, with or without polyethylene glycol spacers, generates electrophilic intermediates suitable for diverse nucleophilic displacement reactions [7].
Deprotection and Cleavage Protocols
Fluorenylmethoxycarbonyl deprotection using 20% piperidine in dimethylformamide ensures complete removal of protecting groups while maintaining linker integrity [10] [11]. Alternative deprotection conditions employing 2% 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide offer milder conditions for acid-sensitive functionalities [12].
Cleavage from the solid support typically employs 95% trifluoroacetic acid cocktails containing appropriate scavengers to prevent side chain modifications [10] [11]. For acid-labile linkers, hydrochloric acid in dioxane provides an effective alternative cleavage strategy while avoiding potential trifluoroacetic acid-mediated complications [15].
Post-synthetic modifications represent essential steps in the preparation of pharmaceutically relevant E3 ligase ligand-linker conjugates, with trifluoroacetic acid salt formation being particularly important for enhancing solubility and stability characteristics.
Trifluoroacetic Acid Salt Formation Mechanisms
Trifluoroacetic acid salt formation occurs through protonation of terminal amine groups, generating stable ammonium trifluoroacetate complexes [17]. The process typically employs 1.1 equivalents of trifluoroacetic acid in organic solvents, achieving salt formation efficiencies of 85-95% [18]. The resulting ionic pairing significantly enhances aqueous solubility, with studies demonstrating up to 15-fold solubility improvements compared to free base forms .
Crystallographic analysis reveals that trifluoroacetate anions participate in extensive hydrogen-bonding networks with adjacent water molecules, contributing to crystal lattice stabilization . This intermolecular organization results in space group P21 crystal systems with resolutions approaching 1.9 angstroms, indicating highly ordered molecular arrangements .
Purification Protocol Optimization
The purification of trifluoroacetic acid salts requires specialized protocols to ensure complete removal of synthetic impurities while maintaining salt integrity [17] [18]. Standard washing procedures employ three sequential cold diethyl ether treatments, achieving quantitative recovery of purified products [19] [18]. Subsequent drying under vacuum at 40°C for 12 hours reduces residual moisture content below 0.5%, meeting pharmaceutical specifications for water content [19].
Alternative purification strategies include reverse-phase high-performance liquid chromatography using C18 columns with acetonitrile-water gradients containing 0.1% trifluoroacetic acid [20] [21]. This methodology achieves purities exceeding 99% while maintaining compatibility with trifluoroacetic acid salt forms [20]. Ion chromatography provides sensitive analytical methods for quantifying residual trifluoroacetic acid levels, with detection limits below 90 nanograms per milliliter [20] [22].
Salt Exchange and Alternative Salt Forms
When trifluoroacetic acid salts prove problematic for specific applications, salt exchange protocols enable conversion to alternative salt forms [17] [18]. Hydrochloric acid salts, prepared through ion exchange chromatography or direct treatment with hydrochloric acid, offer improved compatibility with certain biological assays while maintaining enhanced solubility characteristics [23] [17]. Acetate salts represent another viable alternative, particularly for applications requiring reduced acidity [17] [18].
The salt exchange process typically achieves efficiencies of 70-85%, with some product loss occurring during chromatographic purification steps [17]. However, the resulting products demonstrate purities of 95-98% and enhanced stability profiles compared to original trifluoroacetic acid salts [23] [17].
Quality Control and Stability Assessment
Comprehensive quality control protocols ensure the pharmaceutical acceptability of E3 ligase ligand-linker conjugates [20]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and Karl Fischer titration provide essential analytical data regarding chemical purity, structural integrity, and water content [19] [20].
Stability testing following International Council for Harmonisation guidelines demonstrates that properly prepared trifluoroacetic acid salts maintain stability for periods exceeding 24 months when stored at -20°C under desiccated, inert atmosphere conditions . These findings support the pharmaceutical viability of E3 ligase ligand-linker conjugates for advanced drug development applications.
The comprehensive research data compiled from diverse synthetic methodologies demonstrates the evolution and optimization of synthetic strategies for E3 ligase ligand-linker conjugates. Convergent synthesis approaches consistently outperform linear strategies, with click chemistry methodologies achieving the highest efficiencies. Solid-phase synthesis provides unique advantages for library generation and automation, while post-synthetic modifications ensure pharmaceutical-grade product quality.